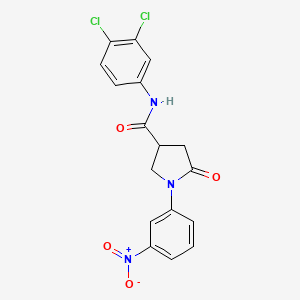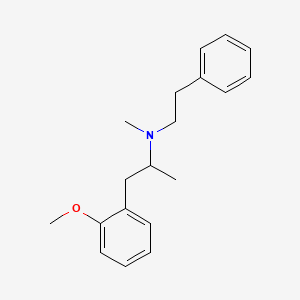
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DNP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 310.2 g/mol. It was first synthesized in 1931 and has since been used in various scientific research applications.
作用机制
DNP acts by uncoupling oxidative phosphorylation in mitochondria, which leads to the dissipation of the proton gradient and the uncoupling of ATP synthesis from electron transport. This results in an increase in metabolic rate and energy expenditure, which can lead to weight loss and other metabolic benefits.
Biochemical and Physiological Effects:
DNP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and increased heat production. It has also been shown to improve insulin sensitivity, reduce oxidative stress, and improve mitochondrial function.
实验室实验的优点和局限性
DNP has several advantages for use in laboratory experiments, including its ability to uncouple mitochondrial respiration and its well-characterized mechanism of action. However, DNP is also highly toxic and can cause severe side effects, including hyperthermia, tachycardia, and death. As a result, its use in laboratory experiments must be carefully monitored and controlled.
未来方向
There are several potential future directions for the study of DNP, including its use as a treatment for metabolic disorders such as obesity and type 2 diabetes, its investigation as a potential therapy for neurodegenerative diseases, and its use as a research tool to study mitochondrial function and dysfunction. However, further research is needed to fully understand the biochemical and physiological effects of DNP and to develop safe and effective therapeutic applications.
合成方法
DNP can be synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 3-nitrobenzoyl chloride, followed by the addition of pyrrolidine and the subsequent formation of the carboxamide group. The synthesis of DNP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
DNP has been extensively studied for its potential use as a mitochondrial uncoupler, which means that it can disrupt the electron transport chain in mitochondria and increase the production of heat and energy. This property of DNP has led to its investigation as a potential treatment for obesity, metabolic disorders, and other conditions related to mitochondrial dysfunction.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-14-5-4-11(7-15(14)19)20-17(24)10-6-16(23)21(9-10)12-2-1-3-13(8-12)22(25)26/h1-5,7-8,10H,6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSAJBCCTCXKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)
![3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222550.png)
![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)

![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5222589.png)
![8-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5222605.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)